Cas no 929-12-4 (4,4-Difluoro-3-butenylacetate)

4,4-Difluoro-3-butenylacetate 化学的及び物理的性質
名前と識別子
-
- 3-Penten-1-ol, 4-methyl-, acetate
- 4,4-Difluoro-3-butenylacetate
- acetic acid,4-methylpent-3-en-1-ol
- 929-12-4
- Acetic acid--4-methylpent-3-en-1-ol (1/1)
- DTXSID90842234
- acetic acid;4-methylpent-3-en-1-ol
-
- インチ: InChI=1S/C6H12O.C2H4O2/c1-6(2)4-3-5-7;1-2(3)4/h4,7H,3,5H2,1-2H3;1H3,(H,3,4)
- InChIKey: XUCJQXDGKUWPKI-UHFFFAOYSA-N
- ほほえんだ: CC(=CCCO)C.CC(=O)O
計算された属性
- せいみつぶんしりょう: 160.109944368g/mol
- どういたいしつりょう: 160.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 91.6
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
4,4-Difluoro-3-butenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AY10644-5g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 5g |
$242.00 | 2024-07-18 | |
A2B Chem LLC | AY10644-1g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 1g |
$99.00 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018208-1g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 1g |
665.0CNY | 2021-07-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018208-5g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 5g |
2648.0CNY | 2021-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668865-1g |
Acetic acid compound with 4-methylpent-3-en-1-ol (1:1) |
929-12-4 | 98% | 1g |
¥558.00 | 2024-04-25 | |
TRC | D549558-50mg |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
TRC | D549558-500mg |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 500mg |
$ 95.00 | 2022-06-05 | ||
TRC | D549558-100mg |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 100mg |
$ 65.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018208-5g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 5g |
2648CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018208-1g |
4,4-Difluoro-3-butenylacetate |
929-12-4 | 97% | 1g |
665CNY | 2021-05-07 |
4,4-Difluoro-3-butenylacetate 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
4,4-Difluoro-3-butenylacetateに関する追加情報
3-Penten-1-ol, 4-methyl-, acetate (CAS No. 929-12-4): A Comprehensive Overview in Modern Chemical Biology
3-Penten-1-ol, 4-methyl-, acetate, with the CAS number 929-12-4, is a significant compound in the realm of chemical biology and pharmaceutical research. This acetylated derivative of 4-methylpentan-1-ol has garnered attention due to its unique structural properties and potential applications in synthetic chemistry, biochemistry, and drug development. The compound's molecular structure, characterized by a five-carbon chain with a methyl group at the fourth position and an acetyl group at the first position, makes it a versatile intermediate in organic synthesis.
The chemical formula of 3-Penten-1-ol, 4-methyl-, acetate is C8H14O2, reflecting its composition of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. This ester derivative is particularly interesting because it combines the reactivity of an alcohol with the stability of an ester, making it a valuable building block in the synthesis of more complex molecules.
In recent years, there has been growing interest in the applications of 3-Penten-1-ol, 4-methyl-, acetate in pharmaceutical research. Its structural motif is reminiscent of several natural products and bioactive compounds, suggesting potential roles in drug design and development. For instance, derivatives of this compound have been explored as precursors to more complex molecules with pharmacological activity.
The synthesis of 3-Penten-1-ol, 4-methyl-, acetate typically involves the esterification of 4-methylpentan-1-ol using acetic anhydride or acetyl chloride in the presence of a catalyst. This reaction is well-studied and can be optimized for high yields and purity, making it a practical choice for industrial-scale production. The compound's stability under various conditions further enhances its utility as a synthetic intermediate.
One of the most compelling aspects of 3-Penten-1-ol, 4-methyl-, acetate is its role in the development of novel biomaterials. Researchers have leveraged its structural features to create polymers and coatings with specific properties. These materials exhibit unique functionalities due to the presence of the ester group, which can influence their solubility, flexibility, and biodegradability. Such applications are particularly relevant in fields like tissue engineering and sustainable chemistry.
The compound's biological activity has also been a subject of investigation. While not a drug itself, 3-Penten-1-ol, 4-methyl-, acetate has been used as a starting material for synthesizing molecules that interact with biological targets. For example, researchers have explored its derivatives as potential ligands for enzymes and receptors involved in metabolic pathways. These studies highlight the compound's potential as a tool in biochemical research.
In conclusion, 3-Penten-1-ol, 4-methyl-, acetate (CAS No. 929-12-4) is a multifaceted compound with significant implications in chemical biology and pharmaceutical science. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, while its potential biological applications continue to be explored. As research progresses, this compound is likely to play an increasingly important role in the development of new materials and drugs.
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